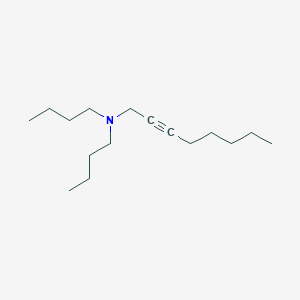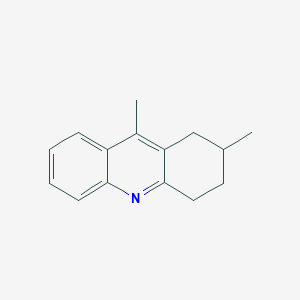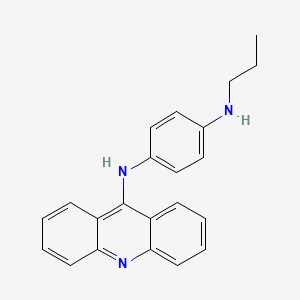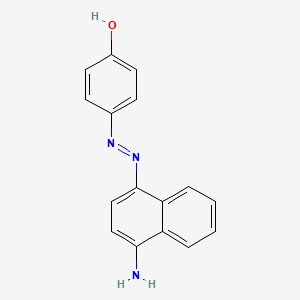
4-(4-Amino-naphthalen-1-ylazo)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-naphthalen-1-ylazo)-phenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-naphthalen-1-ylazo)-phenol typically involves the diazotization of 4-amino-naphthalene-1-amine followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. The steps are as follows:
Diazotization: 4-amino-naphthalene-1-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Amino-naphthalen-1-ylazo)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-Amino-naphthalen-1-ylazo)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Amino-naphthalen-1-ylazo)-phenol involves its interaction with molecular targets through its azo group (N=N) and phenolic hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of colored complexes. The molecular pathways involved include:
Binding to proteins and nucleic acids: The compound can form covalent bonds with amino acids and nucleotides, affecting their function.
Generation of reactive oxygen species (ROS): In certain conditions, the compound can generate ROS, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
4-(4-Amino-naphthalen-1-ylazo)-phenol can be compared with other azo compounds such as:
- 4-(4-Amino-naphthalen-1-ylazo)-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
- 4-(4-Amino-naphthalen-1-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and applications. Its phenolic hydroxyl group and amino-naphthylazo moiety make it particularly suitable for use in dye synthesis and biological staining.
List of Similar Compounds
- 4-(4-Amino-naphthalen-1-ylazo)-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
- 4-(4-Amino-naphthalen-1-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
- 4-(4-Amino-naphthalen-1-ylazo)-naphthalene-1-sulfonic acid (2-oxo-2,3-dihydro-benzooxazol-6-yl)-amide
Propiedades
Número CAS |
74217-45-1 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-[(4-aminonaphthalen-1-yl)diazenyl]phenol |
InChI |
InChI=1S/C16H13N3O/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(20)8-6-11/h1-10,20H,17H2 |
Clave InChI |
FFDPIXCSGZIVSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
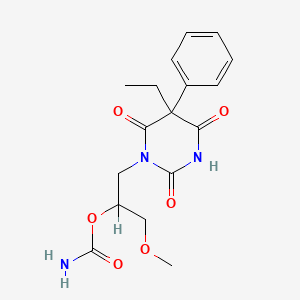
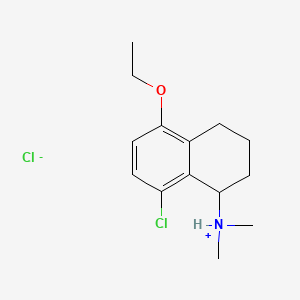
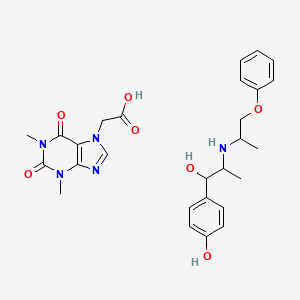
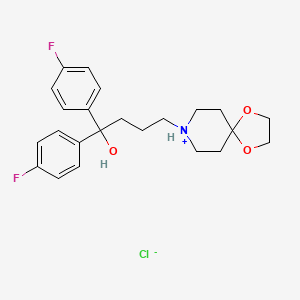
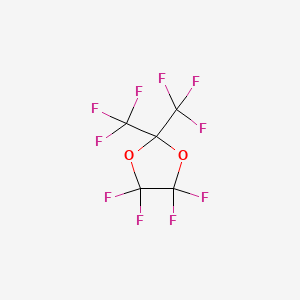
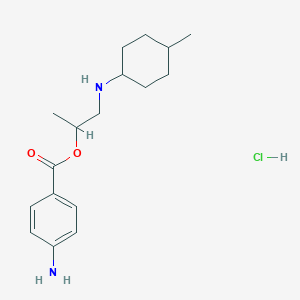
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
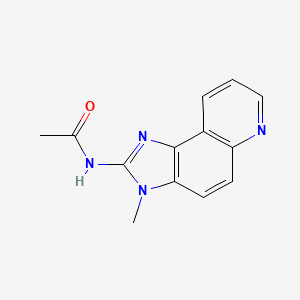
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
